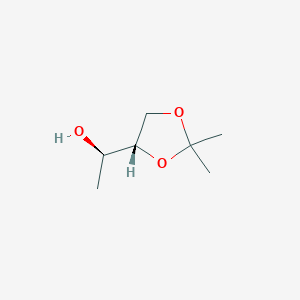

(R)-1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(8)6-4-9-7(2,3)10-6/h5-6,8H,4H2,1-3H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZDTHNWQIMGBF-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC(O1)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1COC(O1)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236928 | |

| Record name | (αR,4S)-α,2,2-Trimethyl-1,3-dioxolane-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165524-52-7 | |

| Record name | (αR,4S)-α,2,2-Trimethyl-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165524-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR,4S)-α,2,2-Trimethyl-1,3-dioxolane-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 1 S 2,2 Dimethyl 1,3 Dioxolan 4 Yl Ethanol and Its Chiral Precursors

Stereoselective Synthetic Strategies

The creation of the two adjacent chiral centers in (R)-1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol necessitates highly selective synthetic methods. The principal strategies employed include chiral pool approaches, kinetic resolution, and diastereoselective synthesis.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. stackexchange.com Carbohydrates, in particular, are a cost-effective and abundant source of chirality, making them ideal for this approach. stackexchange.comlibretexts.org The precursor, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, is commonly synthesized from carbohydrate-derived substrates. For instance, D-mannitol can be converted into the desired chiral building block through a series of established chemical transformations. This strategy leverages the inherent stereochemistry of the starting material to produce enantiomerically pure products.

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. While direct kinetic resolution of racemic 1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is not widely documented, enzymatic kinetic resolution of its precursor, racemic (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal), is a well-established technique.

Lipases are commonly employed for this purpose through enantioselective transesterification. nih.gov In a typical procedure, racemic solketal (B138546) is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. One enantiomer reacts preferentially to form the corresponding ester, leaving the unreacted enantiomer in high enantiomeric purity. For example, lipase-QLM-catalyzed transesterification at low temperatures has been shown to effectively resolve racemic solketal. nih.gov The resulting acetate and the remaining alcohol can then be separated. This method provides access to enantiomerically enriched (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, a key precursor for the target molecule.

Diastereoselective Synthesis Pathways

The most direct route to this compound involves the diastereoselective addition of a methyl group to the prochiral carbonyl of (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde. This aldehyde, derived from the corresponding chiral alcohol, possesses a stereocenter adjacent to the carbonyl group, which influences the stereochemical outcome of the nucleophilic addition. Organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide) and organolithium reagents (e.g., methyllithium), are commonly used for this transformation. masterorganicchemistry.comyoutube.com

The stereoselectivity of this addition can be predicted and controlled by several models, including the Felkin-Anh and Cram chelation models. libretexts.orguwindsor.ca The outcome depends on the specific reagents and reaction conditions, particularly the presence of chelating metals.

Felkin-Anh Model (Non-chelation control): In the absence of a strongly chelating metal, the Felkin-Anh model predicts the stereochemical outcome. The largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). uwindsor.ca This generally leads to the formation of the anti diastereomer.

Cram Chelation Model: When the organometallic reagent contains a Lewis acidic metal capable of chelation (e.g., Mg, Zn, Ti), and there is a chelating group (like the oxygen in the dioxolane ring) on the α-carbon, a rigid five-membered cyclic transition state can form. libretexts.orgnih.gov This chelation locks the conformation of the molecule, and the nucleophile is directed to attack from the less hindered face of this rigid structure, leading to the formation of the syn diastereomer. libretexts.orgnih.gov The choice of solvent and Lewis acid can significantly influence whether the reaction proceeds via a chelation or non-chelation pathway. libretexts.org

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The key synthetic step in forming this compound is the diastereoselective nucleophilic addition to the chiral aldehyde precursor. The mechanism of this step is governed by the principles of stereochemical control outlined by the Felkin-Anh and Cram chelation models.

In a chelation-controlled mechanism, the Lewis acidic metal center of the organometallic reagent coordinates to both the carbonyl oxygen and the oxygen atom of the adjacent dioxolane ring. This forms a rigid cyclic intermediate. The steric hindrance imposed by this conformation forces the incoming nucleophile (e.g., the methyl group from a Grignard reagent) to attack from a specific face of the carbonyl, thus leading to a high diastereoselectivity for the syn product.

Conversely, in a non-chelation controlled pathway, steric and electronic factors of the acyclic transition state dominate. The Felkin-Anh model provides a framework for predicting the outcome, where the nucleophile avoids the largest substituent on the adjacent chiral center, resulting in the preferential formation of the anti product. The interplay between these two models allows for the selective synthesis of either diastereomer by carefully choosing the reaction conditions.

Starting Materials and Preparative Pathways

Utilization of Carbohydrate-Derived Substrates

The synthesis of the chiral precursors for this compound often begins with readily available and inexpensive carbohydrates from the chiral pool. libretexts.org Monosaccharides such as D-glucose, D-mannitol, and L-sorbose serve as versatile starting materials due to their inherent chirality. libretexts.org

For example, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol can be prepared from D-mannitol. The synthesis involves the protection of the diol functionalities, oxidative cleavage, and subsequent reduction. This approach provides an efficient and enantiomerically pure route to the key chiral building block. The corresponding aldehyde, (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, is then typically obtained through mild oxidation of this primary alcohol.

Below is a table summarizing the stereoselective methods discussed:

| Method | Description | Key Reagents/Catalysts | Stereochemical Control |

| Chiral Pool Synthesis | Utilization of enantiomerically pure natural products as starting materials. | Carbohydrates (e.g., D-mannitol) | Inherent chirality of the starting material. |

| Kinetic Resolution | Separation of a racemic mixture based on different reaction rates of enantiomers. | Lipases (e.g., Lipase-QLM), acyl donors | Enzymatic selectivity for one enantiomer. |

| Diastereoselective Addition | Addition of a nucleophile to a chiral aldehyde, where the existing stereocenter directs the formation of the new one. | Grignard reagents, organolithiums, Lewis acids | Felkin-Anh model (non-chelation), Cram chelation model. |

Strategic Protection and Deprotection Regimes

The synthesis of this compound inherently involves the use of a protecting group. The 2,2-dimethyl-1,3-dioxolane moiety, an acetonide, serves as a protecting group for a 1,2-diol. This protective strategy is crucial for several reasons:

Stereochemical Control: The rigid dioxolane ring locks the conformation of the adjacent chiral center, which is essential for predictable diastereoselectivity during the nucleophilic addition of the methyl group.

Prevention of Side Reactions: It masks the hydroxyl groups, preventing them from interfering with the organometallic reagents used in the key synthetic step.

Enhanced Solubility: The isopropylidene group often improves the solubility of the intermediates in organic solvents.

The formation of the chiral precursor, (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, typically starts from commercially available and relatively inexpensive chiral pool materials like D-mannitol or L-ascorbic acid. The diol protection is an early step in the synthetic sequence.

Deprotection of the acetonide to reveal the 1,2,3-triol can be achieved under acidic conditions, for example, using aqueous acetic acid or a catalytic amount of a stronger acid. This step is typically performed after the desired stereochemistry at the C1 position has been established.

Functional Group Interconversions in Synthetic Sequences

The key functional group interconversion in the synthesis of this compound is the conversion of an aldehyde to a secondary alcohol. This is achieved through the nucleophilic addition of a methyl organometallic reagent to the carbonyl group of (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.

Common methylating agents include:

Methylmagnesium bromide (MeMgBr)

Methylmagnesium chloride (MeMgCl)

Methyllithium (MeLi)

Dimethylzinc (Me₂Zn)

The choice of the reagent and the reaction conditions, particularly the presence and nature of Lewis acids, significantly influences the stereochemical outcome of the reaction.

Optimization of Synthetic Efficiency and Diastereomeric Control

The critical challenge in the synthesis of this compound is to control the diastereoselectivity of the methylation reaction to favor the desired (R)-configuration at the new stereocenter. This is dictated by the facial selectivity of the nucleophilic attack on the aldehyde. Two competing models, the Felkin-Anh model (non-chelation control) and the Cram-chelation model, predict the formation of different diastereomers.

Felkin-Anh Model (Non-chelation Control): This model predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent on the adjacent chiral carbon. In the case of (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, the large substituent is the dioxolane ring. This would lead to the formation of the (S)-alcohol, the undesired diastereomer. This pathway is typically favored with organolithium reagents or in the absence of strongly chelating Lewis acids.

Cram-Chelation Model (Chelation Control): This model applies when a chelating metal ion (like Mg²⁺ or Zn²⁺) can coordinate to both the carbonyl oxygen and the oxygen atom at the C4 position of the dioxolane ring. This coordination locks the conformation of the aldehyde in a way that directs the nucleophile to attack from the opposite face, leading to the formation of the desired (R)-alcohol (the syn product). Grignard reagents are particularly effective in promoting this pathway.

The diastereomeric ratio of the product can be optimized by carefully selecting the reaction conditions. The following table summarizes the influence of different reagents and conditions on the diastereoselectivity of the methylation of (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.

| Methylating Reagent | Lewis Acid/Solvent | Diastereomeric Ratio ((R)-alcohol : (S)-alcohol) | Predominant Model |

| MeMgBr | Diethyl ether | High (e.g., >95:5) | Chelation Control |

| MeMgCl | Tetrahydrofuran | High (e.g., >90:10) | Chelation Control |

| MeLi | Diethyl ether | Low (favoring (S)-alcohol) | Felkin-Anh |

| Me₂Zn / TiCl₄ | Dichloromethane | Very High (e.g., >98:2) | Chelation Control |

As indicated in the table, the use of Grignard reagents (MeMgBr, MeMgCl) strongly favors the desired (R)-diastereomer through chelation control. The addition of a strong Lewis acid like titanium tetrachloride (TiCl₄) with dimethylzinc can further enhance this selectivity. The optimization of synthetic efficiency, therefore, involves not only maximizing the chemical yield but also maximizing the diastereomeric excess of the desired this compound.

Chemical Transformations and Derivatization of R 1 S 2,2 Dimethyl 1,3 Dioxolan 4 Yl Ethanol

Oxidative Processes

The secondary alcohol functionality in (R)-1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol can be selectively oxidized to the corresponding ketone, (S)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone. This transformation is a key step in modifying the side chain of the molecule. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Mild oxidizing agents are generally preferred to avoid over-oxidation or cleavage of the acid-sensitive dioxolane ring. The Dess-Martin periodinane (DMP) oxidation is a particularly effective method, known for its mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields. wikipedia.orgjk-sci.comthermofisher.com This reagent is highly selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, and tolerates a wide range of sensitive functional groups. wikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane. wikipedia.org Other chromium-based reagents, such as pyridinium chlorochromate (PCC), or DMSO-based oxidations, like the Swern oxidation, can also be utilized. harvard.eduvanderbilt.edu

| Oxidizing Agent | Typical Reaction Conditions | Product | Key Advantages |

| Dess-Martin Periodinane (DMP) | CH2Cl2, Room Temperature | (S)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone | Mild conditions, high yields, good functional group tolerance wikipedia.org |

| Pyridinium Chlorochromate (PCC) | CH2Cl2, Room Temperature | (S)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone | Readily available, effective for primary and secondary alcohols vanderbilt.edu |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | CH2Cl2, -78 °C to Room Temperature | (S)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone | Mild, avoids heavy metals harvard.edu |

Reductive Transformations

The ketone, (S)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone, obtained from the oxidation of the starting alcohol, can undergo reductive transformations to yield diastereomeric alcohols. The stereochemical outcome of this reduction is of significant interest as it allows for the selective formation of either the original (R,S)-diastereomer or the new (S,S)-diastereomer.

The choice of reducing agent plays a crucial role in the diastereoselectivity of the reaction. Hydride reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for the reduction of ketones to alcohols. youtube.comchemguide.co.uklibretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. chemguide.co.uklibretexts.org The stereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl group, which dictates the direction of the hydride attack. For chiral ketones with a dioxolane moiety, the existing stereocenter can direct the approach of the reducing agent, leading to a preference for one diastereomer over the other.

| Reducing Agent | Typical Reaction Conditions | Major Product Diastereomer |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol (B145695), Room Temperature | Dependent on substrate and conditions |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF, followed by aqueous workup | Dependent on substrate and conditions |

Stereoselective reduction of ketones is a broad field, and for specific control over the stereochemical outcome, chiral reducing agents or catalysts, such as those used in Noyori asymmetric hydrogenation or with chiral oxazaborolidine catalysts (CBS reduction), can be employed. wikipedia.org

Nucleophilic Substitution and Protecting Group Manipulation

The hydroxyl group of this compound can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This is a common strategy for introducing a variety of functional groups at this position with inversion of stereochemistry.

A widely used method for this conversion is the formation of sulfonate esters, such as tosylates (p-toluenesulfonates) or mesylates (methanesulfonates). khanacademy.orgchemistrysteps.commasterorganicchemistry.com Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine yields the corresponding tosylate or mesylate. khanacademy.orgyoutube.com These sulfonate esters are excellent leaving groups, and their displacement by nucleophiles typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the stereocenter. chemistrysteps.com

For example, the tosylate of this compound can be reacted with sodium azide (NaN3) to produce the corresponding azido derivative with an (S) configuration at the newly formed stereocenter. This azido compound can then be further reduced to an amine, providing a route to chiral amino alcohols. nih.govresearchgate.net

The 2,2-dimethyl-1,3-dioxolane group serves as a protecting group for the vicinal diol. This acetal is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions. organic-chemistry.org Acid-catalyzed hydrolysis, typically using a dilute aqueous acid, regenerates the diol functionality. organic-chemistry.org The rate of this deprotection can be influenced by the reaction conditions.

| Reaction | Reagents | Product |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), pyridine | (R)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethyl 4-methylbenzenesulfonate |

| Mesylation | Methanesulfonyl chloride (MsCl), triethylamine | (R)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethyl methanesulfonate |

| Nucleophilic Substitution (Azide) | Sodium azide (NaN3) on the tosylate/mesylate | (S)-1-azido-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethane |

| Deprotection | Dilute aqueous acid (e.g., HCl) | (2R,3S)-butane-1,2,3-triol |

Formation of Stereodefined Advanced Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of complex, stereochemically defined molecules, including pharmaceuticals.

A notable example is the synthesis of the (S)-enantiomer of propranolol, a beta-blocker. jocpr.comresearchgate.net In a common synthetic route, the related compound (R)-solketal ((R)-2,2-dimethyl-1,3-dioxolane-4-methanol) is used as a chiral precursor. The principles of these syntheses can be applied to derivatives of this compound. The synthesis of (S)-propranolol often involves the opening of a chiral epoxide, derived from the chiral diol, with isopropylamine. scielo.br

Furthermore, the chemical transformations discussed previously, such as nucleophilic substitution to introduce an amino group, open pathways to a variety of chiral amino alcohols. nih.goviupac.orgdiva-portal.orgresearchgate.netnih.gov These chiral amino alcohols are important structural motifs in many biologically active compounds.

Comparative Reactivity Studies with Analogous Chiral Dioxolanes

The reactivity of chiral dioxolanes can be influenced by the stereochemistry of the molecule. While direct comparative studies on the reactivity of the different diastereomers of 1-((2,2-dimethyl-1,3-dioxolan-4-yl)ethanol) are not extensively documented in readily available literature, some general principles can be applied.

The rate of reactions, such as nucleophilic substitution or elimination, can be affected by the steric environment around the reaction center. Different diastereomers will present different steric hindrances to the approach of reagents, which could lead to differences in reaction rates.

In the context of protecting group manipulation, a study on the acid-catalyzed hydrolysis of solketal (B138546) (a mixture of 2,2-dimethyl-1,3-dioxolane-4-methanol and its 5-membered ring isomer) compared to glycerol (B35011)/formaldehyde acetals showed that the solketal hydrolyzes significantly faster. This was attributed to the formation of a more stable tertiary carbocation intermediate in the case of the ketal derived from acetone. While this study does not compare the diastereomers of the title compound, it highlights the influence of the dioxolane structure on reactivity.

Further research would be needed to quantify the differences in reactivity between the (R,S), (S,R), (R,R), and (S,S) diastereomers of 1-((2,2-dimethyl-1,3-dioxolan-4-yl)ethanol in various chemical transformations.

Applications of R 1 S 2,2 Dimethyl 1,3 Dioxolan 4 Yl Ethanol in Complex Molecular Synthesis

Employment as a Chiral Auxiliary in Asymmetric Reactions

The core utility of (R)-1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol lies in its function as a chiral auxiliary. In this capacity, it is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of the auxiliary, stemming from the (S)-configured carbon of the dioxolane ring and the (R)-configured carbon of the ethanol (B145695) side chain, creates a diastereomeric intermediate. This intermediate's steric and electronic properties favor the formation of one stereoisomer over another in a subsequent bond-forming reaction.

The hydroxyl group of the ethanol moiety serves as a convenient attachment point for various functional groups, allowing for the formation of esters, ethers, or other derivatives. Once the desired stereocenter has been established in the substrate, the auxiliary can be cleaved and potentially recovered, leaving behind an enantiomerically enriched product. The effectiveness of a chiral auxiliary is often measured by the diastereomeric excess (d.e.) achieved in the key stereocontrolling step.

Contribution to the Stereocontrolled Synthesis of Natural Products

For instance, a key fragment of a complex natural product could be synthesized from this chiral auxiliary. The synthesis would typically involve the oxidation of the precursor, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (S)-solketal), to the corresponding aldehyde. Subsequent addition of a methyl Grignard reagent would then generate this compound. This intermediate can then be further elaborated, with the existing stereocenters guiding the formation of new ones, a common strategy in the synthesis of polyketide natural products where chiral synthons derived from glycerol (B35011) are frequently employed.

Application in the Construction of Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that can deliver chiral intermediates with high optical purity. This compound represents a potential starting material for the synthesis of such intermediates. The dioxolane moiety acts as a protecting group for a 1,2-diol, which can be unveiled at a later stage of the synthesis.

The synthesis of antiviral or anticancer nucleoside analogues, for example, often requires chiral fragments that mimic the ribose sugar. The stereochemical information embedded in this compound could be harnessed to construct such fragments. The hydroxyl group could be converted into a leaving group, allowing for the introduction of a nucleobase, while the dioxolane ring protects the adjacent hydroxyl groups.

The following table outlines potential transformations of the subject compound to yield valuable pharmaceutical intermediates.

| Starting Material | Transformation | Resulting Intermediate | Potential Pharmaceutical Class |

| This compound | Tosylation, Azide Displacement, Reduction | Chiral Amino Alcohol | Beta-blockers, Antivirals |

| This compound | Oxidation, Wittig Reaction | Chiral α,β-Unsaturated Ester | Statins, Macrolide Antibiotics |

| This compound | Etherification with a Halogenated Heterocycle | Chiral Heterocyclic Ether | Antifungals, Antidepressants |

Role as a Chiral Ligand Precursor in Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral ligands that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. The structural features of this compound make it a suitable precursor for the synthesis of chiral ligands.

The hydroxyl group can be functionalized to introduce phosphine (B1218219), amine, or other coordinating groups. The rigid dioxolane backbone can provide a well-defined steric environment around the metal center, which is crucial for achieving high enantioselectivity. For example, conversion of the alcohol to a phosphine would yield a P-chiral ligand. Alternatively, conversion to an amine could lead to the formation of chiral diamine or amino alcohol ligands, which are widely used in asymmetric hydrogenation and transfer hydrogenation reactions.

Enantioselective and Diastereoselective Formation of Stereochemical Motifs

The ultimate goal of using a chiral compound like this compound is to control the formation of new stereocenters, leading to specific stereochemical motifs. This can be achieved through either enantioselective or diastereoselective reactions.

When used as a chiral auxiliary, the compound induces diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, or Diels-Alder reactions. The chiral environment of the auxiliary favors one diastereomeric transition state over the other, leading to a preponderance of one diastereomeric product. Subsequent removal of the auxiliary then yields an enantiomerically enriched product.

The table below provides hypothetical examples of diastereoselective reactions where the subject compound could be employed as a chiral auxiliary.

| Reaction Type | Substrate | Reagent | Expected Major Diastereomer |

| Aldol Addition | N-propionyl derivative of the auxiliary | Benzaldehyde, LDA | syn-aldol adduct |

| Alkylation | Enolate of the auxiliary's acetate (B1210297) ester | Benzyl bromide, LDA | (R)-α-benzylated ester |

| Diels-Alder | Acrylate ester of the auxiliary | Cyclopentadiene, Lewis acid | endo-adduct with high facial selectivity |

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the strict outline and content requirements of the user's request. The generation of thorough and informative content for each specified section and subsection is contingent on the availability of published research and experimental data for this particular compound.

Stereochemical Analysis and Advanced Characterization Methodologies

Chromatographic Techniques for Chiral Purity Assessment

The determination of chiral purity is a critical aspect of the characterization of stereoisomeric compounds such as (R)-1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs), are powerful tools for separating enantiomers and diastereomers, allowing for the accurate assessment of enantiomeric excess or diastereomeric ratio.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation of enantiomers. The efficacy of this method hinges on the selection of a suitable chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers of the analyte. For compounds structurally related to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability.

The versatility of polysaccharide-based CSPs allows for their use in normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development to achieve the desired selectivity and resolution. For the analysis of this compound, a screening of different polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) with various mobile phase compositions would be a standard approach to identify the optimal separation conditions.

Interactive Data Table: Potential Chiral HPLC Parameters for 1,3-Dioxolane (B20135) Derivatives

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Common Modifiers | Detection Method |

| Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Hexane/Alkane | Isopropanol, Ethanol (B145695) | UV-Vis, Refractive Index (RI) |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Hexane/Alkane | Isopropanol, Ethanol | UV-Vis |

| Cyclodextrin-based (e.g., β-cyclodextrin) | Acetonitrile/Water or Methanol/Water | - | UV-Vis, RI |

Gas Chromatography (GC) on Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is a highly sensitive and efficient method for the analysis of volatile chiral compounds. The separation is based on the formation of transient diastereomeric complexes between the analytes and the CSP, leading to different retention times for the enantiomers. Cyclodextrin derivatives are among the most common and effective CSPs for capillary GC.

Research Findings: Detailed studies on the chiral GC separation of the closely related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, offer significant insights into potential methodologies for this compound. A successful separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane was achieved using a chiral column with a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin. nih.gov The optimization of GC parameters such as linear velocity, initial column temperature, and temperature ramp rate was critical for achieving baseline separation. nih.gov

For this separation, a resolution greater than 1.5 was obtained within a 10-minute run time. nih.gov The method demonstrated good linearity over a concentration range of 0.5-50.0 mg/L, with a correlation coefficient greater than 0.998. nih.gov The limits of detection for the (R)- and (S)-enantiomers were 0.07 and 0.08 mg/L, respectively. nih.gov Such a method provides a strong starting point for the development of a chiral GC assay for the purity assessment of this compound, which has a similar structural backbone.

Interactive Data Table: Optimized GC Conditions for a Related 1,3-Dioxolane Derivative

| Parameter | Condition |

| Chiral Column | Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) |

| Initial Column Temperature | 70 °C |

| Column Heating Rate | 2.0 °C/min |

| Final Column Temperature | 150 °C |

| Linear Velocity | 70 cm/s |

| Detector | Flame Ionization Detector (FID) |

| Solvent | Methanol |

X-ray Crystallography for Solid-State Stereochemical Elucidation

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for stereochemical elucidation.

Research Findings: While a specific crystal structure for this compound is not publicly available, crystallographic data for several related 1,3-dioxolane derivatives have been reported. These studies reveal key conformational features of the dioxolane ring system. In many derivatives, the five-membered dioxolane ring adopts an envelope conformation.

For example, the crystal structure of (R)-2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one shows that the dioxolane ring has an envelope conformation. The absolute configuration of the chiral centers was confirmed, which is crucial for understanding the stereochemical outcome of synthetic routes involving these intermediates.

The solid-state conformation and intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing. The presence of the hydroxyl group in this compound would likely lead to the formation of intermolecular hydrogen bonds in the crystalline state, influencing its crystal lattice. The determination of its crystal structure would provide definitive proof of the relative and absolute stereochemistry of its two chiral centers.

Interactive Data Table: Crystallographic Data for a Representative 1,3-Dioxolane Derivative

| Parameter | (R)-2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one |

| Empirical Formula | C₈H₁₂O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.5528 (13) |

| b (Å) | 9.4029 (19) |

| c (Å) | 7.9240 (16) |

| β (°) | 106.60 (3) |

| Volume (ų) | 467.89 (16) |

Theoretical and Computational Investigations of R 1 S 2,2 Dimethyl 1,3 Dioxolan 4 Yl Ethanol

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are standard methods for investigating the conformational landscape of organic molecules. nii.ac.jpnih.gov These methods can determine the relative energies of different spatial arrangements (conformers) and the energy barriers for their interconversion. For a molecule like (R)-1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, such an analysis would focus on the rotation around the C-C bond connecting the stereogenic centers and the C-O bond of the hydroxyl group. However, a search of published literature did not yield any studies that have performed a detailed conformational analysis for this specific diastereomer. Therefore, no data tables of conformer energies or populations can be provided.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, including the dynamics of short-lived reactive intermediates. osti.gov For reactions involving this compound, MD simulations could provide insights into the structure and stability of intermediates such as radicals or ions derived from the molecule. researchgate.net Despite the utility of this technique, no specific MD simulation studies on reactive intermediates of this compound have been reported in the scientific literature.

Mechanistic Insights into Stereoselective Reactions via Computational Modeling

Predictive Studies of Asymmetric Induction

The dioxolane moiety in the subject compound is derived from a chiral pool and can act as a chiral auxiliary to induce stereoselectivity in chemical transformations. researchgate.net Computational studies are often used to build predictive models for the degree and sense of this asymmetric induction. acs.org These models typically analyze the transition state energies for the formation of different stereoisomeric products. A review of the literature found no predictive computational studies focused on the asymmetric induction capabilities of the (S)-2,2-Dimethyl-1,3-dioxolan-4-yl group within the specific context of the this compound structure.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on crystallographic data. nih.govnih.gov This analysis provides insights into packing modes and the nature of interactions such as hydrogen bonds and van der Waals forces. To perform this analysis, a solved crystal structure of the compound is required. A search of crystallographic databases did not yield a crystal structure for this compound. Consequently, no Hirshfeld surface analysis has been published, and no data on its intermolecular interactions in the solid state are available.

Future Research Trajectories and Emerging Synthetic Prospects

Innovations in Green and Sustainable Synthetic Routes

A primary focus of future research is the development of environmentally benign synthetic pathways, moving away from traditional methods that may rely on hazardous reagents or generate significant waste. Key innovations center on the use of renewable feedstocks and biocatalysis.

The synthesis of the dioxolane core often starts from glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production. Green methods are being developed for the solvent-free preparation of key intermediates like (2,2-dimethyl-1,3-dioxolan-4-yl) methanol, using organic acids as catalysts to replace traditional inorganic acids. google.com This approach not only utilizes a renewable raw material but also simplifies the process by allowing for the direct separation of byproducts. google.com

Biocatalysis represents a significant frontier for the sustainable production of chiral diols and their derivatives. nih.gov Enzymatic processes offer high selectivity under mild reaction conditions, reducing energy consumption and environmental impact. rwth-aachen.de Research into chemoenzymatic cascades, which combine the strengths of biological and chemical catalysts, is an emerging prospect. nih.govrwth-aachen.de Such systems could enable the production of complex chiral molecules like (R)-1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol from simple, bio-based aldehydes in a streamlined manner. nih.gov The use of bio-based solvents, such as those derived from glycerol itself, is another area of investigation aimed at reducing the reliance on volatile organic compounds. rsc.org

| Synthetic Approach | Key Features | Advantages | Research Trajectory |

| Glycerol-Based Synthesis | Utilizes glycerol (biodiesel byproduct) and organic acid catalysts. google.com | Low-cost, renewable feedstock; solvent-free conditions; simplified purification. google.com | Optimization of catalysts and reaction conditions for higher yields and atom economy. |

| Biocatalysis | Employs enzymes for stereoselective transformations. rwth-aachen.de | High enantioselectivity; mild reaction conditions; reduced environmental impact. rwth-aachen.de | Discovery and engineering of novel enzymes for the direct synthesis of the target compound. |

| Chemoenzymatic Cascades | Combines enzymatic steps with chemical catalysis in one pot or sequence. nih.govfz-juelich.de | Increased efficiency; reduced number of intermediate work-up steps; access to complex molecules. nih.gov | Development of compatible bio- and chemocatalysts that can operate in the same reaction media. rwth-aachen.de |

Expansion of Asymmetric Applications in New Reaction Classes

As a molecule with defined stereocenters, this compound is a valuable chiral building block. Future research aims to expand its application beyond its current uses into new classes of asymmetric reactions. Chiral diols and their protected forms are crucial in preparing a wide range of important chemicals. nih.govacs.org

The inherent chirality of this compound makes it a potential precursor for novel chiral ligands used in transition-metal catalysis or as an organocatalyst itself. nih.gov The development of catalysts based on the dioxolane scaffold is an area of growing interest. For instance, chiral diol-based organocatalysts have proven effective in facilitating various enantioselective reactions. mdpi.com

Emerging applications in formal cycloaddition reactions and Michael additions represent promising future directions. mdpi.comnih.gov The rigid, stereodefined structure of the dioxolane ring can be exploited to control the stereochemical outcome of complex bond-forming reactions. Researchers are exploring the use of such chiral synthons to access complex natural products and pharmaceutically active molecules with high levels of stereocontrol. mdpi.comucc.ie

| Application Area | Description | Potential Role of this compound |

| Chiral Ligand Synthesis | Preparation of ligands that coordinate to metal centers to induce stereoselectivity in catalytic reactions. mdpi.com | The compound can serve as a chiral backbone for new phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. |

| Organocatalysis | The use of small, chiral organic molecules to catalyze asymmetric transformations. nih.gov | Can be used directly or as a precursor to a new class of diol-based or amino alcohol-based organocatalysts. mdpi.com |

| Stereoselective Cycloadditions | Reactions like the Diels-Alder or [3+2] cycloadditions where the chiral auxiliary directs the formation of new stereocenters. mdpi.comnih.gov | Can act as a chiral auxiliary to control the facial selectivity of cycloaddition reactions, leading to enantiomerically enriched products. mdpi.com |

| Michael Additions | The asymmetric addition of a nucleophile to an α,β-unsaturated carbonyl compound. | The compound can be incorporated into the nucleophile or substrate to direct the stereochemical course of the addition. mdpi.com |

Integration into Automated and Flow Chemistry Platforms

The translation of synthetic routes from batch to continuous flow processing is a major trend in modern chemical manufacturing, offering improved safety, efficiency, and scalability. The integration of the synthesis of this compound into automated and flow chemistry platforms is a key area for future development.

Flow chemistry is particularly well-suited for multi-step syntheses, including the chemoenzymatic cascades mentioned previously. rwth-aachen.defz-juelich.de By immobilizing enzymes and catalysts in separate packed-bed reactors, reactants can be passed through sequentially, eliminating the need for intermediate purification steps and enabling a continuous production process. This approach is being explored for the synthesis of dioxolanes from bio-based aldehydes, combining enzymatic C-C bond formation with subsequent catalytic hydrogenation and acetalization steps in a single, integrated flow system. fz-juelich.de

The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and selectivities compared to batch processing. Automating these systems with real-time monitoring and feedback control can further optimize production and ensure consistent product quality. The development of a robust, automated flow synthesis for this compound would represent a significant advancement in its efficient and scalable production.

Q & A

Basic Research Questions

Q. What stereoselective synthesis methods are recommended for (R)-1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol?

- Methodology :

- Chiral Auxiliaries : Use (S)-2,2-dimethyl-1,3-dioxolane derivatives as chiral intermediates, leveraging their rigid bicyclic structure to control stereochemistry during nucleophilic additions or reductions .

- Enzymatic Resolution : Employ lipases or esterases (e.g., Candida antarctica lipase B) to kinetically resolve racemic mixtures, exploiting enantioselective hydrolysis of ester precursors .

- Chiral Chromatography : Validate purity using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with HPLC or SFC to separate enantiomers .

Q. How can the stereochemical configuration of this compound be rigorously characterized?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., -values for vicinal protons in the dioxolane ring) to infer spatial arrangements .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for derivatives with heavy atoms (e.g., brominated analogs) .

- Chiral Shift Reagents : Apply europium(III) complexes (e.g., Eu(hfc)) to induce diastereomeric splitting in -NMR spectra .

Advanced Research Questions

Q. How do steric and electronic effects in the dioxolane ring influence the compound’s reactivity in asymmetric catalysis?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and assess steric hindrance from the 2,2-dimethyl groups .

- Kinetic Isotope Effects (KIEs) : Compare reaction rates of isotopologs (e.g., vs. ) to identify rate-determining steps influenced by ring strain .

- Substituent Screening : Synthesize analogs (e.g., 2,2-diethyl or 2-methoxy derivatives) and compare enantiomeric excess (ee) in catalytic applications .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Metabolic Profiling : Use LC-MS to quantify oxidative metabolites (e.g., ketone derivatives) that may contribute to off-target interactions .

- Binding Assays : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate affinity constants for purported protein targets .

Q. How can mechanistic studies distinguish between hydrogen-bonding and hydrophobic interactions in its supramolecular assemblies?

- Methodology :

- Solvent Perturbation : Compare stability of assemblies in polar (e.g., DMSO) vs. apolar (e.g., toluene) solvents using dynamic light scattering (DLS) .

- IR Spectroscopy : Monitor shifts in O–H stretching frequencies () to detect hydrogen-bonding networks .

- Molecular Dynamics (MD) : Simulate solvation shells to quantify contributions of hydrophobic effects to aggregation .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.